molecular formula C6H14ClN B140318 n,n-Dimethylpyrrolidinium chloride CAS No. 36520-43-1

n,n-Dimethylpyrrolidinium chloride

Cat. No.: B140318
CAS No.: 36520-43-1
M. Wt: 135.63 g/mol
InChI Key: FJEQTUWHWBFLAK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylpyrrolidinium chloride: is a quaternary ammonium salt with the molecular formula C₆H₁₄ClN. It is a colorless to pale yellow crystalline solid that is soluble in water and polar organic solvents. This compound is used in various fields, including organic synthesis, as a phase transfer catalyst, and in the preparation of ionic liquids .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylpyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with methyl chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete methylation of the pyrrolidine ring .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of pyrrolidine and methyl chloride through a reactor. The reaction is carried out at high temperatures and pressures to maximize yield. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpyrrolidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethylpyrrolidinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethylpyrrolidinium chloride exerts its effects involves its ability to form stable ionic complexes. The chloride ion can be easily replaced by other anions, making it a versatile compound in various chemical reactions. Its quaternary ammonium structure allows it to interact with a wide range of molecular targets, including proteins and other biological molecules .

Comparison with Similar Compounds

    N,N-Dimethylpiperidinium chloride: Similar in structure but with a six-membered ring instead of a five-membered ring.

    N-Butyl-N-methylpyrrolidinium chloride: Contains a butyl group instead of two methyl groups.

    N-Methylpyrrolidinium chloride: Contains only one methyl group on the nitrogen atom

Uniqueness: N,N-Dimethylpyrrolidinium chloride is unique due to its high solubility in water and polar organic solvents, making it highly versatile in various applications. Its ability to form stable ionic complexes and participate in a wide range of chemical reactions sets it apart from similar compounds .

Properties

IUPAC Name

1,1-dimethylpyrrolidin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.ClH/c1-7(2)5-3-4-6-7;/h3-6H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEQTUWHWBFLAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n,n-Dimethylpyrrolidinium chloride
Reactant of Route 2
Reactant of Route 2
n,n-Dimethylpyrrolidinium chloride
Reactant of Route 3
Reactant of Route 3
n,n-Dimethylpyrrolidinium chloride
Reactant of Route 4
Reactant of Route 4
n,n-Dimethylpyrrolidinium chloride
Reactant of Route 5
n,n-Dimethylpyrrolidinium chloride
Reactant of Route 6
n,n-Dimethylpyrrolidinium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.